3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine
Overview
Description
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a chloromethyl group and an oxadiazole ring
Scientific Research Applications
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Materials Science: Its unique chemical properties may be exploited in the design of new materials with specific functionalities.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, are known to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to interact with a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
1,2,4-oxadiazole derivatives are known to have a broad range of effects, depending on the specific derivative and its targets .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . This method provides good to excellent yields of the desired chloromethyl derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with N- and S-nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: A meta-substituted benzoic acid derivative with similar reactivity.
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: A multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives.
Properties
IUPAC Name |
3-(chloromethyl)-5-(5-methylpyridin-3-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-7(5-11-4-6)9-12-8(3-10)13-14-9/h2,4-5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXFIZHCCUCXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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